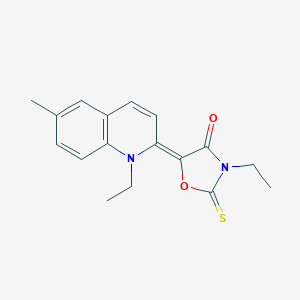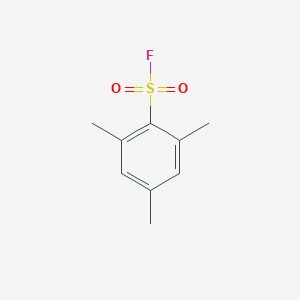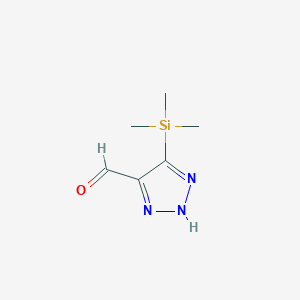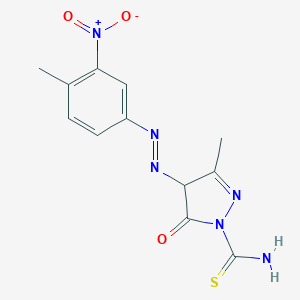![molecular formula C24H20N2O3S B403869 (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B403869.png)
(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, p-toluenesulfonic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicine, this compound has been investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of cancer cells in vitro, suggesting potential therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.
作用機序
The mechanism of action of (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways.
類似化合物との比較
Similar Compounds
Thiazolidinone derivatives: Other compounds in this class include 2,4-thiazolidinedione and 5-arylidene-2,4-thiazolidinedione.
Benzylidene derivatives: Compounds like benzylideneacetone and benzylidenemalononitrile share structural similarities.
Uniqueness
What sets (2Z,5Z)-3-(2-METHOXYPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE apart is its dual methoxyphenyl groups and the specific configuration of its thiazolidinone ring. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C24H20N2O3S |
|---|---|
分子量 |
416.5g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(2-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2O3S/c1-28-20-14-8-6-12-18(20)25-24-26(19-13-7-9-15-21(19)29-2)23(27)22(30-24)16-17-10-4-3-5-11-17/h3-16H,1-2H3/b22-16-,25-24? |
InChIキー |
WZUYAQCVSNEKFJ-HNYZTYFESA-N |
SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4OC |
異性体SMILES |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4OC |
正規SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}-N-(1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-methylpropyl)propanamide](/img/structure/B403791.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B403795.png)
methanone](/img/structure/B403797.png)






![3a-methyl-3-phenyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B403808.png)
![3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B403809.png)

![2,6-Ditert-butyl-4-{[5-nitro-2-({4-nitrobenzyl}oxy)phenyl]imino}-2,5-cyclohexadien-1-one](/img/structure/B403811.png)
